1-Amino-7-bromo-2,3-dihydro-1H-indene-1-carboxylic acid
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Overview
Description
1-Amino-7-bromo-2,3-dihydro-1H-indene-1-carboxylic acid is a compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and are widely used in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-7-bromo-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the bromination of 2,3-dihydro-1H-indene-1-carboxylic acid followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane. The brominated intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-Amino-7-bromo-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or Grignard reagents.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydrogenated compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Amino-7-bromo-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-7-bromo-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: Contains an amide group instead of a carboxylic acid group, leading to different chemical properties and applications.
Uniqueness
1-Amino-7-bromo-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to the presence of both an amino group and a bromine atom on the indene scaffold. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H10BrNO2 |
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Molecular Weight |
256.10 g/mol |
IUPAC Name |
1-amino-7-bromo-2,3-dihydroindene-1-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO2/c11-7-3-1-2-6-4-5-10(12,8(6)7)9(13)14/h1-3H,4-5,12H2,(H,13,14) |
InChI Key |
QGVXFMZSQPGOQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C1C=CC=C2Br)(C(=O)O)N |
Origin of Product |
United States |
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